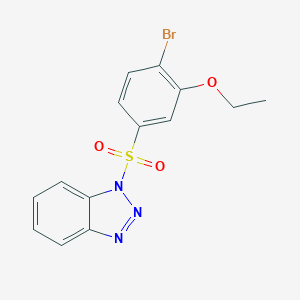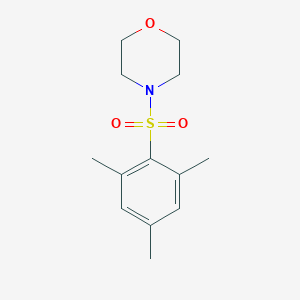
5-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-bromophenyl ethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-bromophenyl ethyl ether is a chemical compound that belongs to the class of benzotriazoles. This compound is characterized by the presence of a benzotriazole ring substituted with a 4-bromo-3-ethoxyphenylsulfonyl group. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-bromophenyl ethyl ether typically involves the reaction of 4-bromo-3-ethoxybenzenesulfonyl chloride with 1H-benzotriazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-bromophenyl ethyl ether can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromo-3-ethoxyphenylsulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, typically conducted in the presence of a base like potassium carbonate in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazoles, while coupling reactions can produce complex organic molecules with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
5-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-bromophenyl ethyl ether has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biochemical assays and as a probe to study biological processes.
Industry: The compound is used in the manufacture of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-bromophenyl ethyl ether involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzotriazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-methylpiperazine
- 1-(4-bromo-3-ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole
Uniqueness
5-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-bromophenyl ethyl ether is unique due to the presence of both the benzotriazole ring and the 4-bromo-3-ethoxyphenylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the benzotriazole ring enhances its stability and reactivity, while the sulfonyl group provides opportunities for further functionalization.
Eigenschaften
Molekularformel |
C14H12BrN3O3S |
|---|---|
Molekulargewicht |
382.23 g/mol |
IUPAC-Name |
1-(4-bromo-3-ethoxyphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C14H12BrN3O3S/c1-2-21-14-9-10(7-8-11(14)15)22(19,20)18-13-6-4-3-5-12(13)16-17-18/h3-9H,2H2,1H3 |
InChI-Schlüssel |
JNJJLKHCOIXTTQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)Br |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methoxynaphthyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225125.png)
![4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225126.png)
![1-[(4-bromo-1-naphthyl)sulfonyl]piperidine](/img/structure/B225131.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B225137.png)



![2-Ethyl-1-[(4-methoxynaphthyl)sulfonyl]imidazole](/img/structure/B225156.png)


![4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225172.png)
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225181.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B225188.png)
